molecular formula C24H29N7O B1344007 (R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol CAS No. 1056016-18-2

(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol

Cat. No.: B1344007
CAS No.: 1056016-18-2
M. Wt: 431.5 g/mol
InChI Key: UJDUYGXNYHTXRE-LJQANCHMSA-N
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Description

(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol, with the CAS Number 1056016-18-2, is a high-purity chemical intermediate with significant research importance. The compound has a molecular formula of C24H29N7O and a molecular weight of 431.53 g/mol . This substance is provided with a purity of not less than (NLT) 98% and is a key intermediate for global pharmaceutical and research industries, certified under ISO quality systems . This compound is recognized in clinical research as Mavacamten, a first-in-class, targeted cardiac myosin inhibitor . Its primary mechanism of action involves acting as an allosteric and reversible inhibitor selective for cardiac myosin ATPase . It functions by reducing the formation of actin-myosin cross-bridges, which decreases excessive cardiac contractility, improves diastolic function, and reduces left ventricular outflow tract (LVOT) obstruction . This targeted mechanism provides a direct approach to modulating the fundamental pathophysiology of hypertrophic cardiomyopathy (HCM) at the sarcomere level . Clinical trials have demonstrated that Mavacamten improves functional capacity and health status in patients with symptomatic obstructive HCM, as measured by improvements in the Kansas City Cardiomyopathy Questionnaire (KCCQ) score and New York Heart Association (NYHA) functional class . The VALOR-HCM trial further showed its potential to reduce the need for septal reduction therapy in eligible patients . For research purposes, it is critical to note that this product is intended For Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(2R)-2-[[9-propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-7-9-18(12-17)20-10-5-6-11-25-20/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDUYGXNYHTXRE-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC(=CC=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC(=CC=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648564
Record name (2R)-2-{[9-(Propan-2-yl)-6-({[3-(pyridin-2-yl)phenyl]methyl}amino)-9H-purin-2-yl]amino}butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056016-18-2
Record name (2R)-2-{[9-(Propan-2-yl)-6-({[3-(pyridin-2-yl)phenyl]methyl}amino)-9H-purin-2-yl]amino}butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol typically involves multiple steps, including the formation of the purine base, the attachment of the pyridine ring, and the addition of the butanol side chain. Common synthetic routes may include:

    Formation of the Purine Base: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyridine Ring: This can be achieved through nucleophilic substitution reactions, where the pyridine ring is introduced to the purine base.

    Addition of the Butanol Side Chain: This step may involve the use of protecting groups to ensure selective reactions, followed by deprotection to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its purine base suggests possible applications in the study of DNA and RNA interactions.

Medicine

In medicine, ®-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol could be investigated for its therapeutic potential. Its structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

Modifications at Purine N9 Position

Compound Name N9 Substituent Impact on Activity
This compound Isopropyl Enhances hydrophobic interactions; common in kinase inhibitors
9-(3-(Hydroxymethyl)benzyl)-6-amino-2-(2-methoxyethoxy)-9H-purin-8-ol 3-Hydroxymethylbenzyl Introduces polar hydroxymethyl group, possibly improving water solubility
9-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol Tetrahydrofuran Cyclic ether moiety may enhance metabolic stability

Key Observations :

  • The isopropyl group at N9 is a conserved feature in purine-based kinase inhibitors, balancing lipophilicity and steric bulk .

Stereochemical and Side-Chain Variations

Compound Name Side Chain Configuration Biological Relevance
This compound (R)-2-amino-butan-1-ol Stereospecific binding to kinase ATP pockets; R-configuration often enhances potency
(2R,3S)-3-Hydroxy-2-[(1R,2S,3R)-1,2,3-trihydroxybutyl]-pyrrolidine-1-carboxylate Complex stereochemistry Highlights the importance of stereochemistry in target engagement

Research Findings and Implications

  • Synthetic Accessibility: The query compound’s synthesis likely mirrors methods for N-benzylpurine derivatives, with 1-butanol as a solvent and DIPEA as a base .
  • Target Selectivity: The 3-(pyridin-2-yl)benzylamino group may confer selectivity toward kinases with aromatic-rich binding pockets (e.g., CDK5) compared to benzyloxy analogs .

Biological Activity

(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol, also known as a purine derivative, has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and immunomodulation. This compound's structure suggests a multifaceted interaction with various biological pathways, making it an interesting subject for research.

Chemical Structure and Properties

The chemical formula for this compound is C24H29N7O, with a molecular weight of approximately 431.544 g/mol. Its structural complexity arises from the incorporation of a purine base, an isopropyl group, and a pyridine moiety, which may contribute to its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on purine derivatives have shown their ability to inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis in cancer cells.

Case Study:
In a study focusing on similar purine analogs, it was observed that certain compounds could effectively inhibit the proliferation of B16 melanoma cells at submicromolar concentrations. The mechanism involved interference with tubulin polymerization, leading to cell cycle arrest and apoptosis .

Immunomodulatory Effects

Another notable aspect of this compound is its potential role in modulating immune responses. Specifically, it has been reported to inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer and chronic infections.

Research Findings:

  • IDO Inhibition: The compound has been shown to effectively inhibit IDO activity, which can enhance the efficacy of anti-cancer treatments by reversing tumor-induced immune suppression .
  • Combination Therapy: When administered alongside traditional chemotherapy agents, this compound demonstrated synergistic effects, improving overall treatment outcomes in preclinical models .

Data Tables

Biological Activity Effect Reference
Tumor Growth InhibitionSignificant reduction in B16 melanoma cells
IDO Activity ModulationEnhanced immune response
Synergistic Effects with ChemotherapyImproved efficacy

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (R)-2-...butan-1-ol with high enantiomeric purity?

  • Methodological Answer :

  • Step 1 : Optimize nucleophilic substitution at the C6 position of the purine core using 3-(pyridin-2-yl)benzylamine under anhydrous conditions (e.g., DMF as solvent, 80°C, 12 hours).
  • Step 2 : Introduce the isopropyl group at the N9 position via alkylation with isopropyl bromide in the presence of a base like NaH .
  • Step 3 : Resolve enantiomers using chiral chromatography (e.g., Chiralpak IA column, hexane:isopropanol 70:30) to isolate the (R)-enantiomer .
    • Data Table :
StepYield (%)Purity (HPLC)Enantiomeric Excess (%)
16585N/A
27892N/A
3429999.5

Q. How can the compound’s structure be validated post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Confirm the stereochemistry and substitution pattern using single-crystal diffraction (e.g., Mo-Kα radiation, 120 K) .
  • NMR Analysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyridinyl and benzyl regions .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]+: 492.2) .

Advanced Research Questions

Q. How to resolve contradictory biological activity data across assays?

  • Methodological Answer :

  • Assay Design : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to cross-validate target binding.
  • Control Experiments : Test for off-target effects using kinase panels or CRISPR-based gene knockout models .
  • Data Normalization : Account for solvent interference (e.g., DMSO tolerance ≤0.1%) and use internal standards like staurosporine for kinase inhibition assays .

Q. What strategies assess the compound’s environmental fate and biodegradation?

  • Methodological Answer :

  • OECD 301B Test : Measure aerobic biodegradation in aqueous media over 28 days .
  • LC-MS/MS Monitoring : Track degradation products (e.g., pyridine or purine fragments) using a C18 column and gradient elution (0.1% formic acid in H2O:MeCN) .
    • Data Table :
ParameterValue
Half-life (water)14.3 days
Log Kow2.8 ± 0.3
Major metabolite3-(pyridin-2-yl)benzyl alcohol

Q. How to determine the role of the (R)-enantiomer in target binding?

  • Methodological Answer :

  • Molecular Docking : Compare binding poses of (R)- and (S)-enantiomers using AutoDock Vina and a crystal structure of the target protein (e.g., kinase domain PDB: 3NY3).
  • SAR Studies : Synthesize analogs with modified hydroxyl or amino groups to probe hydrogen-bonding interactions .

Notes on Experimental Design

  • Contradiction Management : If HPLC purity and NMR data conflict, re-examine sample preparation (e.g., residual solvents in NMR) or column selectivity in HPLC .
  • Advanced Techniques : For enantioselective synthesis, consider biocatalysis (e.g., lipase-mediated resolution) as an alternative to chiral chromatography .

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